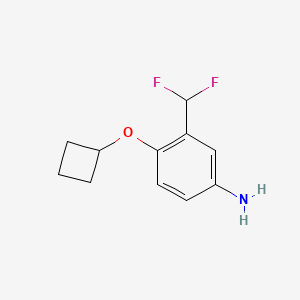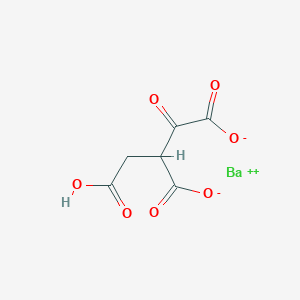
(25R)-3beta-hydroxycholest-5-en-7-one-26-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(25R)-3beta-hydroxycholest-5-en-7-one-26-oic acid is a sterol derivative with a complex structure that includes multiple functional groups. This compound is part of the broader class of cholesterol derivatives, which play significant roles in various biological processes. Its unique structure allows it to participate in diverse chemical reactions and makes it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (25R)-3beta-hydroxycholest-5-en-7-one-26-oic acid typically involves multiple steps, starting from simpler sterol precursors. One common method includes the oxidation of cholesterol derivatives to introduce the necessary functional groups. The reaction conditions often involve the use of strong oxidizing agents such as chromium trioxide or potassium permanganate under controlled temperatures and pH levels to ensure selective oxidation.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or yeast are used to convert cholesterol into the desired product. This method is advantageous due to its specificity and lower environmental impact compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(25R)-3beta-hydroxycholest-5-en-7-one-26-oic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional ketone or carboxylic acid groups.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Functional groups on the sterol backbone can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using reagents like thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield additional carboxylic acids, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (25R)-3beta-hydroxycholest-5-en-7-one-26-oic acid is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of steroids and other bioactive compounds.
Biology
In biological research, this compound is studied for its role in cellular processes. It can be used to investigate the metabolism of sterols and their impact on cell membrane integrity and function.
Medicine
Medically, derivatives of this compound are explored for their potential therapeutic effects. They may be used in the development of drugs targeting cholesterol-related disorders or as anti-inflammatory agents.
Industry
In the industrial sector, this compound can be used in the production of cosmetics and nutraceuticals due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of (25R)-3beta-hydroxycholest-5-en-7-one-26-oic acid involves its interaction with cellular membranes and enzymes. It can modulate the fluidity of cell membranes and influence the activity of membrane-bound enzymes. Additionally, it may act as a ligand for nuclear receptors, affecting gene expression and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cholesterol: The parent compound from which (25R)-3beta-hydroxycholest-5-en-7-one-26-oic acid is derived.
Cholest-5-en-3beta,7alpha-diol: Another sterol derivative with similar functional groups.
7-Ketocholesterol: A closely related compound with a ketone group at the 7-position.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid functional groups. This combination of features allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs.
Propiedades
Fórmula molecular |
C27H42O4 |
|---|---|
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
(2R,6R)-6-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid |
InChI |
InChI=1S/C27H42O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h15-17,19-22,24,28H,5-14H2,1-4H3,(H,30,31)/t16-,17-,19+,20-,21+,22+,24+,26+,27-/m1/s1 |
Clave InChI |
QOEPZHFZXUROGV-BXDHRDAUSA-N |
SMILES isomérico |
C[C@H](CCC[C@@H](C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES canónico |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








methanamine](/img/structure/B12076449.png)




![Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12076479.png)


